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Compound of Interest

Compound Name: 3-Oxobutyl acetate

Cat. No.: B159995

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretically calculated and
experimentally determined physicochemical properties of 3-Oxobutyl acetate (CAS No:
10150-87-5). This document is intended to serve as a foundational resource for researchers in
computational chemistry, drug discovery, and materials science, offering key data points and a
standardized workflow for the theoretical evaluation of similar small molecules.

Introduction to 3-Oxobutyl Acetate

3-Oxobutyl acetate, also known as 4-acetoxy-2-butanone, is an organic compound with the
chemical formula CsH100s. It is an acetate ester characterized by the presence of a ketone
group at the 3-position of the butyl chain.[1] Its bifunctional nature makes it a molecule of
interest in organic synthesis and as a potential building block in the development of novel
chemical entities. Understanding its molecular properties is crucial for predicting its reactivity,
stability, and potential biological activity.

Physicochemical Properties

The properties of 3-Oxobutyl acetate have been characterized through both computational
methods and experimental measurements. The following tables summarize the key available
data.

Table 1: General and Experimental Properties
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Property Value Source
IUPAC Name 3-oxobutyl acetate [1112]
Synonyms 4-acetoxy-2-butanone, 2- o
Butanone, 4-(acetyloxy)-

CAS Number 10150-87-5 [21[3]
Molecular Formula CeH1003 [11[3114]
Molecular Weight 130.14 g/mol [1][2][3]
Physical Form Solid or liquid [2]

Boiling Point 93-95 °C @ 20 mmHg
Refractive Index 1.422 @ 20 °C
Purity 97%

[2]

Table 2: Computed Physicochemical Properties

Computational models are invaluable for predicting molecular characteristics that can guide

experimental design. The following properties have been determined through various in-silico

methods.
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Computational

Property Value Source
Method
Topological Polar
polod 43.4 A2 Ertl et al.
Surface Area (TPSA)
_ In-house physics-
log Po/w (iLOGP) 1.69
based
Atomistic and
log Po/w (XLOGP3) -0.23
knowledge-based
log Po/w (WLOGP) 0.53 Atomistic
log Po/w (MLOGP) 0.28 Topological
Molar Refractivity 32.44 cm3
Number of Heavy 9
Atoms
Number of Rotatable 4
Bonds
Number of H-bond 3
Acceptors
Number of H-bond 0
Donors
Fraction Csp3 0.67

Theoretical Calculation Workflow

The determination of theoretical properties for a molecule like 3-Oxobutyl acetate follows a

structured computational chemistry workflow. This process typically involves geometry

optimization, frequency analysis, and the calculation of various electronic and structural

properties. The following diagram illustrates a generalized workflow for such calculations.

Caption: A generalized workflow for the theoretical calculation of molecular properties.

© 2025 BenchChem. All rights reserved.

3/6 Tech Support


https://www.benchchem.com/product/b159995?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Methodologies for Theoretical Calculations

While specific publications detailing the theoretical calculations for 3-oxobutyl acetate are not
readily available in the searched literature, a standard and robust approach would involve
Density Functional Theory (DFT) or ab initio methods like Hartree-Fock (HF) and Mgller-
Plesset perturbation theory (MP2).

A common computational protocol would be:
e Structure Preparation: The 3D structure of 3-oxobutyl acetate is generated.

* Method and Basis Set Selection: A suitable level of theory, such as B3LYP/6-311+G(d,p) or
MO06-2X/6-311+G(d,p), is chosen. The selection depends on the desired accuracy and
computational cost.

o Geometry Optimization: The initial structure is optimized to find the lowest energy
conformation.

o Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized
structure is a true minimum on the potential energy surface (indicated by the absence of
imaginary frequencies) and to predict the infrared spectrum.

o Property Calculation: Various electronic and physicochemical properties, such as the highest
occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)
energies, molecular electrostatic potential (MEP), dipole moment, and NMR chemical shifts,
are calculated on the optimized geometry.

Conclusion

The compiled data and outlined theoretical workflow provide a solid foundation for researchers
working with 3-oxobutyl acetate. The tabulated physicochemical properties offer quick
reference points, while the computational workflow serves as a methodological guide for further
in-silico investigation. Future computational studies could focus on reaction mechanisms
involving 3-oxobutyl acetate, its interaction with biological targets, or the prediction of more
complex properties like toxicity and metabolic fate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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